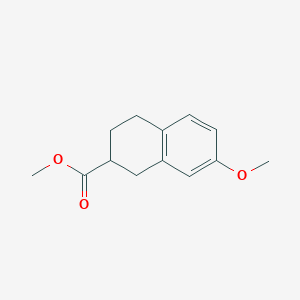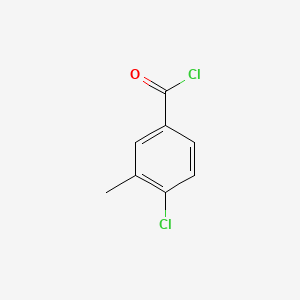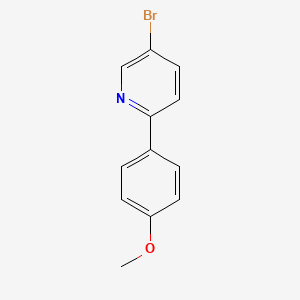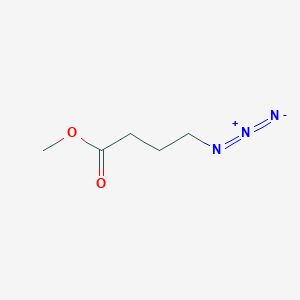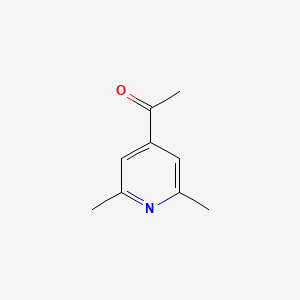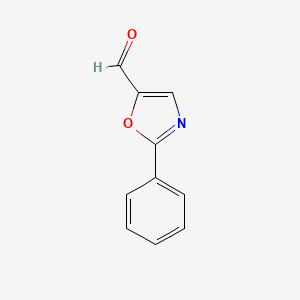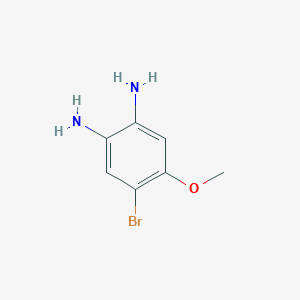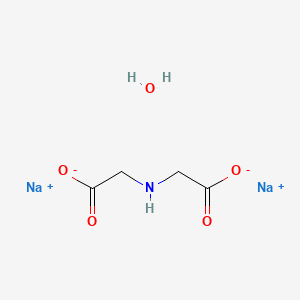
DisodiuM IMinodiacetate Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in various scientific and industrial applications due to its chelating properties.
Mechanism of Action
Target of Action
Disodium Iminodiacetate Hydrate, also known as Iminodiacetic acid disodium salt hydrate, is a chemical compound that has been used in the preparation of different iminodiacetic acid-agarose supports . These supports are useful for the selective adsorption of large proteins , indicating that the primary targets of this compound are large proteins.
Mode of Action
The compound interacts with its targets (large proteins) through a process known as selective adsorption . This process involves the compound binding to specific sites on the protein, which results in changes to the protein’s structure and function.
Biochemical Pathways
Given its role in the selective adsorption of large proteins , it can be inferred that it may influence protein-related pathways.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes to the structure and function of large proteins due to selective adsorption . These changes can influence the proteins’ roles within cells and their interactions with other molecules.
Biochemical Analysis
Biochemical Properties
Disodium iminodiacetate hydrate plays a significant role in biochemical reactions, primarily due to its chelating properties. It interacts with various enzymes, proteins, and other biomolecules by binding to metal ions that are essential for their activity. For instance, it is used in the preparation of iminodiacetic acid-agarose supports, which selectively adsorb large proteins . This interaction is crucial for the purification and analysis of proteins in biochemical research.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to chelate metal ions can disrupt metal-dependent enzymes and proteins, leading to changes in cellular activities. For example, it can affect the activity of metalloproteins, which play vital roles in cellular metabolism and signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate metal ions. This chelation process can inhibit or activate enzymes by binding to their metal cofactors. For instance, this compound can bind to the metal ions in metalloproteins, altering their structure and function. This interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular activities, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including disruption of metal-dependent enzymes and proteins. Threshold effects have been observed, where the compound’s impact on cellular function increases significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metal ions and metalloproteins. The compound can affect metabolic flux and metabolite levels by altering the activity of metal-dependent enzymes. For example, this compound can influence the metabolism of amino acids and other biomolecules by chelating metal ions that are essential for enzyme activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, this compound can bind to metal ions and be transported to areas where metal-dependent enzymes are active, influencing their function .
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to chelate metal ions. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the activity and function of this compound, as it interacts with metal-dependent enzymes and proteins within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium iminodiacetate hydrate can be synthesized through the neutralization of iminodiacetic acid with sodium hydroxide. The reaction typically involves dissolving iminodiacetic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in bulk for use in various applications, including the preparation of chelating agents and metal ion affinity chromatography supports .
Chemical Reactions Analysis
Types of Reactions
Disodium iminodiacetate hydrate undergoes several types of chemical reactions, including:
Chelation: It forms stable complexes with metal ions, making it useful in metal ion affinity chromatography.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts (e.g., copper sulfate, nickel chloride) and bases (e.g., sodium hydroxide). The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products Formed
The major products formed from reactions involving this compound are metal-chelate complexes. These complexes are widely used in various applications, including purification processes and analytical chemistry .
Scientific Research Applications
Disodium iminodiacetate hydrate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Like disodium iminodiacetate hydrate, EDTA is a chelating agent used in various applications, including metal ion sequestration and purification processes.
N-(2-Hydroxyethyl)iminodiacetic acid: This compound is another chelating agent with similar properties and applications.
Uniqueness
This compound is unique due to its specific chelating properties and its ability to form stable complexes with a wide range of metal ions. Its versatility and effectiveness in various applications make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
207398-95-6 |
|---|---|
Molecular Formula |
C4H9NNaO5 |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
disodium;2-(carboxylatomethylamino)acetate;hydrate |
InChI |
InChI=1S/C4H7NO4.Na.H2O/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;1H2 |
InChI Key |
UUMJRFOUZZQGKB-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])NCC(=O)[O-].O.[Na+].[Na+] |
Canonical SMILES |
C(C(=O)O)NCC(=O)O.O.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


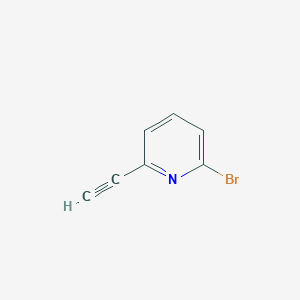
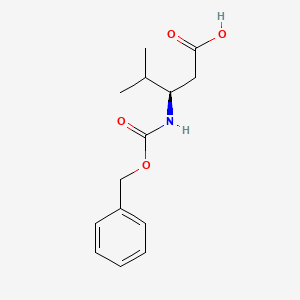

![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)
